What is Oxaprozin-d10 and its primary use in research?
What is Oxaprozin-d10 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaprozin-d10 is the deuterated analog of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID). In research, particularly in pharmacokinetic and bioanalytical studies, Oxaprozin-d10 serves as an invaluable tool. Its primary application is as an internal standard for the quantitative analysis of Oxaprozin in biological matrices. The ten deuterium (B1214612) atoms on the phenyl groups of the molecule make it chemically identical to Oxaprozin in terms of extraction and chromatographic behavior, but distinguishable by mass spectrometry due to its higher mass. This allows for precise and accurate quantification of Oxaprozin, correcting for any variability during sample preparation and analysis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Oxaprozin and its deuterated analog, Oxaprozin-d10, is presented below.
| Property | Oxaprozin | Oxaprozin-d10 |
| Chemical Name | 4,5-diphenyl-2-oxazolepropanoic acid | 4,5-Diphenyl-d10-2-oxazolepropanoic Acid |
| Molecular Formula | C₁₈H₁₅NO₃[1] | C₁₈H₅D₁₀NO₃[2] |
| Molecular Weight | 293.32 g/mol [1] | 303.38 g/mol [2] |
| CAS Number | 21256-18-8[1] | Not available |
| Appearance | Crystalline solid[1] | Solid |
| Purity | ≥98%[1] | Highly Purified[2] |
| Isotopic Purity | N/A | >95% (HPLC) |
| Storage Temperature | -20°C[1] | -20°C[2] |
| Solubility | Soluble in ethanol, DMSO, and DMF[1] | Information not available, expected to be similar to Oxaprozin |
Primary Use in Research: Internal Standard in Bioanalysis
The fundamental role of Oxaprozin-d10 in a research setting is to act as an internal standard in analytical methodologies, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique is the gold standard for quantifying drugs and their metabolites in complex biological samples such as plasma, serum, and urine.
The use of a stable isotope-labeled internal standard like Oxaprozin-d10 is a cornerstone of the stable isotope dilution method. This approach offers superior accuracy and precision by compensating for variations that can occur at virtually every stage of the analytical process, including:
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Sample Extraction: Losses during protein precipitation or liquid-liquid extraction.
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Chromatographic Separation: Variations in injection volume and column performance.
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Mass Spectrometric Detection: Fluctuations in ionization efficiency (matrix effects).
The Principle of Stable Isotope Dilution
The workflow for using Oxaprozin-d10 as an internal standard in a typical pharmacokinetic study is outlined below.
Experimental Protocols
While specific parameters may vary depending on the instrumentation and laboratory, the following sections outline detailed methodologies for the key experiments involved in the quantification of Oxaprozin using Oxaprozin-d10 as an internal standard.
Preparation of Stock and Working Solutions
Objective: To prepare concentrated stock solutions of Oxaprozin and Oxaprozin-d10, which will be used to create calibration standards and quality control samples.
Materials:
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Oxaprozin reference standard
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Oxaprozin-d10 internal standard
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Methanol (B129727) (HPLC or LC-MS grade)
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Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
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Oxaprozin Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Oxaprozin reference standard and dissolve it in a sufficient volume of methanol in a 10 mL volumetric flask. Sonicate for 5 minutes to ensure complete dissolution and then bring the volume to the mark with methanol.
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Oxaprozin-d10 Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Oxaprozin-d10 and dissolve it in 1 mL of methanol.
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Working Solutions: Prepare serial dilutions of the Oxaprozin stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration curve standards and quality control samples. A typical concentration range for the calibration curve for Oxaprozin in plasma is 0.50 to 70.56 µg/mL.[3]
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Internal Standard Working Solution: Dilute the Oxaprozin-d10 stock solution with methanol to a final concentration of, for example, 10 µg/mL.
Sample Preparation from Plasma
Two common methods for extracting Oxaprozin from plasma are protein precipitation and liquid-liquid extraction.
4.2.1. Protein Precipitation (PPT)
Objective: To remove proteins from the plasma sample, which can interfere with the analysis.
Materials:
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Plasma samples (blank, calibration standards, QC samples, and unknown samples)
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Oxaprozin-d10 working solution
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Acetonitrile (B52724) (ice-cold)
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Centrifuge
Procedure:
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To 100 µL of each plasma sample in a microcentrifuge tube, add 10 µL of the Oxaprozin-d10 working solution and vortex briefly.
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Add 300 µL of ice-cold acetonitrile to each tube.
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Vortex vigorously for 1 minute to precipitate the plasma proteins.
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Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
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Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4.2.2. Liquid-Liquid Extraction (LLE)
Objective: To extract Oxaprozin and Oxaprozin-d10 from the plasma into an organic solvent, leaving interfering substances behind.
Materials:
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Plasma samples
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Oxaprozin-d10 working solution
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Ethyl acetate (B1210297) or other suitable organic solvent
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Acidifying agent (e.g., 1 M HCl)
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Centrifuge
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Evaporation system (e.g., nitrogen evaporator)
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Reconstitution solvent (e.g., mobile phase)
Procedure:
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To 200 µL of each plasma sample, add 20 µL of the Oxaprozin-d10 working solution and vortex.
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Add 50 µL of 1 M HCl to acidify the sample.
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Add 1 mL of ethyl acetate and vortex for 5 minutes.
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Centrifuge at 4000 x g for 10 minutes to separate the layers.
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Transfer the upper organic layer to a clean tube.
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Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
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Reconstitute the dried residue in 200 µL of the mobile phase and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
Objective: To separate Oxaprozin and Oxaprozin-d10 from other components in the sample extract and to detect and quantify them using tandem mass spectrometry.
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system
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Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Parameters (Representative):
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
MS/MS Parameters (Representative):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Oxaprozin) | To be determined empirically, but a likely transition is m/z 294 -> [fragment ion] |
| MRM Transition (Oxaprozin-d10) | To be determined empirically, but a likely transition is m/z 304 -> [corresponding fragment ion] |
| Collision Energy | To be optimized for each transition |
| Source Temperature | 500°C |
Note: The specific MRM transitions and collision energies need to be optimized for the specific instrument being used. The parent ions will be the protonated molecules [M+H]⁺.
Data Analysis and Quantification
The concentration of Oxaprozin in the unknown samples is determined by calculating the peak area ratio of the analyte (Oxaprozin) to the internal standard (Oxaprozin-d10). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Oxaprozin in the unknown samples is then interpolated from this curve.
Conclusion
Oxaprozin-d10 is an essential tool for researchers in drug development and pharmacokinetics. Its use as an internal standard in LC-MS/MS-based bioanalytical methods allows for the highly accurate and precise quantification of Oxaprozin in complex biological matrices. The detailed protocols provided in this guide offer a comprehensive framework for the implementation of such studies.
